N-(3-Bromophenyl)pyridine-3-carboxamide: A Versatile Nicotinamide Scaffold for Medicinal Chemistry
N-(3-Bromophenyl)pyridine-3-carboxamide: A Versatile Nicotinamide Scaffold for Medicinal Chemistry
N-(3-bromophenyl)pyridine-3-carboxamide chemical structure and properties
Executive Summary
N-(3-Bromophenyl)pyridine-3-carboxamide (also referred to as N-(3-bromophenyl)nicotinamide) is a significant heteroaromatic amide used primarily as a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Structurally, it consists of a pyridine ring linked via an amide bond to a benzene ring substituted with a bromine atom at the meta position.
This compound serves two critical roles in drug discovery:
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Pharmacophore Probe: It mimics the nicotinamide motif found in various kinase inhibitors and allosteric modulators, providing a minimal scaffold for fragment-based drug discovery (FBDD).
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Synthetic Hub: The aryl bromide moiety acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identifiers
| Identifier | Detail |
| IUPAC Name | N-(3-Bromophenyl)pyridine-3-carboxamide |
| Common Synonyms | N-(3-Bromophenyl)nicotinamide; 3'-Bromo-3-pyridinecarboxanilide |
| CAS Number | 123522-00-0 |
| Molecular Formula | C₁₂H₉BrN₂O |
| SMILES | O=C(Nc1cccc(Br)c1)c2cccnc2 |
| InChIKey | QZILYJCDSGEIQF-UHFFFAOYSA-N |
Physicochemical Properties
The following properties dictate the compound's behavior in biological assays and synthetic workflows.
| Property | Value | Relevance |
| Molecular Weight | 277.12 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300). |
| LogP (Calculated) | ~2.8 - 3.1 | Moderate lipophilicity; likely cell-permeable. |
| TPSA | 41.57 Ų | Good oral bioavailability potential (Veber's Rules). |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region). |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Key for hydrogen bonding networks. |
| Melting Point | 138–142 °C | Crystalline solid, stable at room temperature. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvent. |
Synthetic Methodologies
The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide is typically achieved through amide bond formation between a nicotinic acid derivative and 3-bromoaniline. Two primary protocols are recommended based on scale and reagent availability.
Protocol A: Acid Chloride Method (High Yield)
This method is preferred for gram-scale synthesis due to its high atom economy and simple workup.
Reagents:
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Nicotinoyl chloride hydrochloride (1.0 equiv)
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3-Bromoaniline (1.0 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
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Preparation: Dissolve 3-bromoaniline (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1]
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Addition: Slowly add nicotinoyl chloride hydrochloride (10 mmol) portion-wise to the stirring solution. The reaction is exothermic; maintain temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
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Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Protocol B: Coupling Reagent Method (Mild Conditions)
Preferred for parallel synthesis or when using sensitive acid derivatives.
Reagents:
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Nicotinic acid (1.0 equiv)
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3-Bromoaniline (1.1 equiv)
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HATU or EDC·HCl (1.2 equiv)
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DIPEA (3.0 equiv)
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DMF (Solvent)
Mechanism of Action: The coupling agent activates the carboxylic acid, forming a reactive ester intermediate (e.g., O-acylisourea), which is then attacked by the aniline amine to form the amide bond.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathways for the target scaffold.
Reactivity & Functionalization (The "Bromine Handle")
The strategic value of this compound lies in the bromine atom . It serves as a pre-installed "handle" for late-stage functionalization, allowing researchers to elaborate the scaffold into complex drug candidates.
Palladium-Catalyzed Cross-Coupling
The aryl bromide is an excellent substrate for Suzuki-Miyaura coupling . This reaction is used to attach aryl or heteroaryl groups to the 3-position of the phenyl ring, extending the molecule to interact with solvent-exposed regions of a protein target.
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Reaction: Product + Aryl-B(OH)₂ + Pd(PPh₃)₄ + K₂CO₃ → Biaryl Product.
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Application: Creating libraries of kinase inhibitors where the "tail" modulates solubility and selectivity.
Divergent Synthesis Map
Figure 2: Functionalization strategy utilizing the bromine handle.
Medicinal Chemistry Applications
Pharmacophore Analysis
This molecule is a classic "Hinge Binder" motif.
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Pyridine Nitrogen: Acts as an H-bond acceptor, typically interacting with the backbone NH of the hinge region in kinase ATP-binding pockets.
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Amide Linker: Provides rigidity and additional H-bond donor/acceptor points (Donor: NH, Acceptor: C=O).
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Bromo-Phenyl Ring: Occupies the hydrophobic pocket (often the specificity pocket). The bromine atom can form halogen bonds or fill small lipophilic cavities.
Biological Targets
While the molecule itself is often a fragment or probe, its derivatives are active against:
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Kinases: EGFR, p38 MAPK, and VEGFR inhibitors often utilize a nicotinamide or benzamide core. The 3-bromo substitution pattern mimics the geometry of known inhibitors like Sorafenib (though Sorafenib uses a urea linker, the spatial arrangement is analogous).
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P2X7 Receptor: Nicotinamide analogs are known antagonists of the P2X7 receptor, involved in inflammation and pain pathways.
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NAMPT: As a nicotinamide mimic, it may interact with Nicotinamide phosphoribosyltransferase, an enzyme critical for NAD+ salvage.
Safety and Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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Chemical Identity & Properties: PubChem Compound Summary for CID 12352200 (Analogous structures). National Center for Biotechnology Information. Link
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Synthetic Protocol (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
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Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
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Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Nicotinamide Analogs in P2X7: Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of N-Heteroaryl-benzamides as P2X7 Antagonists. Bioorganic & Medicinal Chemistry.
